

Dicyclohexylphosphine Oxide: A Comprehensive Technical Guide to Molecular Structure and Bonding

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Compound of Interest

Compound Name: Dicyclohexylphosphine oxide

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Abstract

Dicyclohexylphosphine oxide (DCPO) is a versatile organophosphorus compound with significant applications in catalysis, coordination chemistry, and as a synthetic intermediate. A thorough understanding of its molecular structure and bonding is paramount for optimizing its use in these fields. This technical guide provides an in-depth analysis of the structural and spectroscopic properties of DCPO, supported by experimental data and theoretical considerations. While a definitive single-crystal X-ray structure of neat **dicyclohexylphosphine oxide** is not publicly available, this guide synthesizes data from closely related structures and spectroscopic studies to present a comprehensive model of its molecular architecture and electronic characteristics.

Molecular Structure and Bonding

Dicyclohexylphosphine oxide is characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two cyclohexyl rings. The phosphorus atom adopts a tetrahedral geometry.

Bond Lengths and Angles

Precise experimental bond lengths and angles for **dicyclohexylphosphine oxide** are not readily available from a single-crystal X-ray diffraction study of the isolated molecule. However, valuable insights can be gleaned from the crystal structure of closely related compounds, such as tricyclohexylphosphine oxide, often found as a ligand in metal complexes. The structural parameters presented below are based on such analogues and theoretical models, providing a reliable approximation for DCPO.

Parameter	Typical Value (Å)	Description
P=O	~1.48 - 1.51	The phosphorus-oxygen double bond is short and highly polarized, indicating significant double bond character. [1]
P-C	~1.82 - 1.85	The phosphorus-carbon single bonds connect the phosphorus center to the two cyclohexyl rings.
C-C (cyclohexyl)	~1.52 - 1.55	Standard carbon-carbon single bond lengths within the cyclohexyl rings.
C-H (cyclohexyl)	~1.08 - 1.10	Standard carbon-hydrogen single bond lengths within the cyclohexyl rings.

Parameter	Typical Value (°)	Description
O=P-C	~110 - 114	The angle between the phosphoryl oxygen, the phosphorus atom, and a carbon of a cyclohexyl ring.
C-P-C	~105 - 109	The angle between the two phosphorus-carbon bonds, influenced by the steric bulk of the cyclohexyl groups.
P-C-C	~110 - 113	The angle at the carbon atom of the cyclohexyl ring attached to the phosphorus atom.

Note: The values are estimations based on crystallographic data of similar phosphine oxides and may vary slightly in **dicyclohexylphosphine oxide**.

Bonding and Electronic Structure

The bonding in **dicyclohexylphosphine oxide** is best described by a combination of sigma (σ) and pi (π) interactions. The P-C and C-C bonds are standard σ -bonds. The key feature is the phosphorus-oxygen double bond (P=O), which is comprised of one σ -bond and one π -bond. The π -bond arises from the overlap of a phosphorus d-orbital and an oxygen p-orbital. This P=O bond is highly polar, with a significant partial negative charge on the oxygen atom and a partial positive charge on the phosphorus atom, making the oxygen atom a strong hydrogen bond acceptor and a good coordination site for metal ions.

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and characterization of **dicyclohexylphosphine oxide**.

NMR Spectroscopy

- **^{31}P NMR:** **Dicyclohexylphosphine oxide** exhibits a characteristic chemical shift in the ^{31}P NMR spectrum, typically in the range of δ 40-50 ppm (in CDCl_3), which is indicative of a

phosphine oxide.

- **¹H NMR:** The ¹H NMR spectrum shows complex multiplets in the aliphatic region (typically δ 1.0-2.2 ppm) corresponding to the protons of the two cyclohexyl rings.
- **¹³C NMR:** The ¹³C NMR spectrum displays signals for the carbon atoms of the cyclohexyl rings. The carbon atom directly attached to the phosphorus will show a characteristic coupling (¹J_{P-C}).

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy provides valuable information about the functional groups present in the molecule. The most prominent vibrational mode for **dicyclohexylphosphine oxide** is the P=O stretching vibration.

Vibrational Mode	Typical Wavenumber (cm ⁻¹)	Intensity
P=O stretch	~1150 - 1200	Strong in IR
C-H stretch (cyclohexyl)	~2850 - 2950	Strong in IR and Raman
CH ₂ scissoring (cyclohexyl)	~1440 - 1460	Medium in IR and Raman[2]
Cyclohexyl ring vibrations	~800 - 1200	Multiple bands of varying intensity

The P=O stretching frequency is sensitive to the electronic environment and can shift upon coordination to a metal center or participation in hydrogen bonding.[3][4]

Experimental Protocols

Synthesis of Dicyclohexylphosphine Oxide

Dicyclohexylphosphine oxide can be synthesized via the hydrolysis of chlorodicyclohexylphosphine.

Materials:

- Chlorodicyclohexylphosphine

- Tetrahydrofuran (THF), anhydrous
- Degassed water
- Toluene
- Hexane

Procedure:

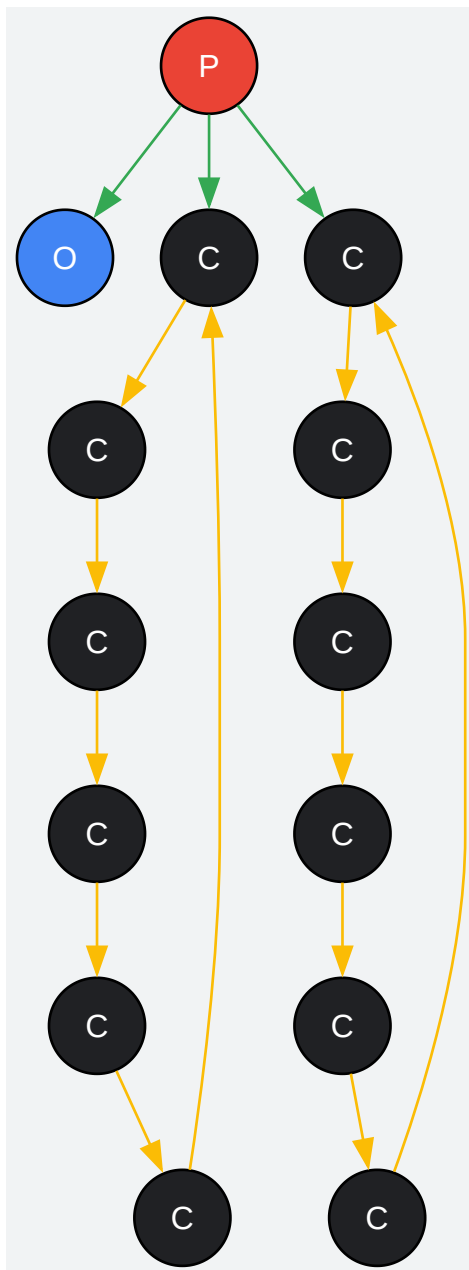
- A solution of chlorodicyclohexylphosphine in anhydrous THF is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon).
- The solution is stirred rapidly while degassed water is added dropwise at room temperature.
- The reaction progress is monitored by ^{31}P NMR spectroscopy until the starting material is consumed.
- The solvent (THF) is removed under reduced pressure.
- The residue is dried by azeotropic distillation with toluene.
- The resulting solid is washed with hexane and dried under high vacuum to yield **dicyclohexylphosphine oxide** as a white powder.

Spectroscopic Analysis

- NMR Spectroscopy: Samples are prepared by dissolving the compound in a suitable deuterated solvent (e.g., CDCl_3). ^1H , ^{13}C , and ^{31}P NMR spectra are recorded on a standard NMR spectrometer.
- FTIR Spectroscopy: A small amount of the solid sample is mixed with KBr powder and pressed into a pellet. The IR spectrum is recorded using a Fourier-transform infrared spectrometer.
- Raman Spectroscopy: The solid sample is placed in a capillary tube or on a microscope slide. The Raman spectrum is excited using a laser of a specific wavelength (e.g., 532 nm or 785 nm) and the scattered light is analyzed.

Visualizations

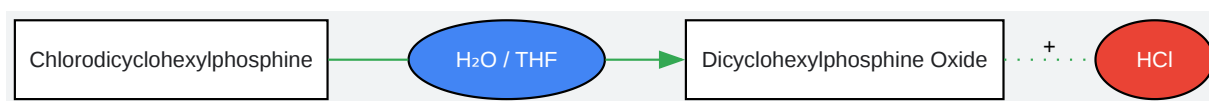
Molecular Structure



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Caption: Ball-and-stick model of **dicyclohexylphosphine oxide**.

Synthetic Pathway



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Caption: Synthesis of **dicyclohexylphosphine oxide** via hydrolysis.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, bonding, and spectroscopic properties of **dicyclohexylphosphine oxide**. While the absence of a dedicated crystal structure necessitates the use of data from analogous compounds, the presented information offers a robust and reliable model for researchers. The combination of structural data, spectroscopic fingerprints, and detailed experimental protocols serves as a valuable resource for scientists and professionals working with this important organophosphorus compound, facilitating its application in various fields of chemical research and development.

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